2-methyl-4-phenoxybutan-2-ol

Description

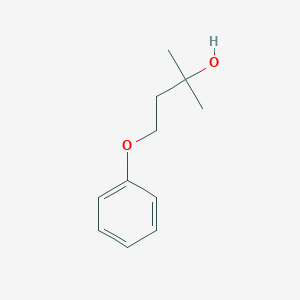

Registered under the CAS number 87077-92-7, 2-methyl-4-phenoxybutan-2-ol is an organic compound with the molecular formula C₁₁H₁₆O₂. chemicalbook.com Its structure consists of a four-carbon butanol backbone, with a methyl group and a hydroxyl group attached to the second carbon atom, and a phenoxy group linked to the fourth carbon atom. This combination of functional groups places it in the category of phenoxy alcohols. The development of this and similar molecules is rooted in the broader history of synthetic organic chemistry, which saw significant advancements in the creation of complex molecules with multiple functional groups during the mid-twentieth century.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 87077-92-7 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(O)CCOc1ccccc1 |

| InChI Key | GASNIKGYRVWWBG-UHFFFAOYSA-N |

| Purity | >98% |

| LogP | 1.88 |

This table contains data sourced from multiple references. chemicalbook.com

In the realm of modern chemical synthesis, this compound is recognized as a valuable synthetic intermediate. Its bifunctional nature—possessing both a hydroxyl group and a phenoxy ether—allows it to be a versatile building block for the construction of more complex molecular architectures.

One of the key areas where this and structurally related compounds have found application is in the development of new fungicides. For example, a European patent describes the preparation of 1-azolyl-3-methyl-1-phenoxy-butan-2-ones and the corresponding reduced -ols, which have demonstrated strong fungicidal properties. The synthesis of these active compounds often involves precursors that are structurally analogous to this compound, highlighting its role as a key scaffold in agrochemical research.

Furthermore, its utility extends to the fragrance industry, where it can be used as a component in various scented products. This application, while not strictly a synthetic one, underscores the compound's commercial relevance and the demand for efficient methods of its production.

Current research related to this compound and similar compounds is primarily focused on the development of efficient and scalable synthetic methodologies. The goal is to produce these molecules in high yield and purity for their various applications. Two prominent synthetic routes that have been explored are nucleophilic substitution and Grignard reactions.

Table 2: Investigated Synthesis Methods for this compound

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | This method involves the reaction of a salt of phenol (B47542) (a phenoxide) with a halo-substituted tertiary alcohol, such as 4-chloro-2-methylbutan-2-ol. The phenoxide acts as a nucleophile, displacing the halide to form the ether linkage. |

| Grignard Reaction | An alternative approach utilizes a Grignard reagent, such as phenoxymagnesium bromide, which reacts with an epoxide like isobutylene (B52900) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, yields the final tertiary alcohol product. |

The ongoing research into these synthetic pathways aims to optimize reaction conditions, such as temperature, solvent, and catalysts, to improve efficiency and minimize the formation of byproducts. Additionally, the continued interest in this compound as a precursor for bioactive molecules, particularly in the agrochemical sector, suggests that future research will likely focus on the derivatization of its core structure to explore new chemical entities with potentially enhanced biological activities. The use of advanced analytical techniques for the detailed characterization of these molecules remains a crucial aspect of this research, ensuring the structural integrity and purity of the synthesized compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenoxybutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASNIKGYRVWWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449586 | |

| Record name | 2-Butanol, 2-methyl-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87077-92-7 | |

| Record name | 2-Butanol, 2-methyl-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Distillation and Crystallization Methodologies

Distillation: For liquid compounds like tertiary alcohols, distillation is a primary purification method. Crude products of similar aromatic alcohols are often purified by distillation under reduced pressure (vacuum distillation). google.comepo.org This technique is suitable for compounds with relatively high boiling points to prevent thermal decomposition. Fractional distillation can be employed to separate the target compound from impurities with different boiling points. quora.com In some cases, azeotropic or steam distillation may be used to remove specific types of impurities from related alcohol products. google.comgoogle.com

Crystallization: This method is most effective for compounds that are solid at room temperature. As 2-methyl-4-phenoxybutan-2-ol is expected to be a liquid, crystallization is generally not a primary method for its purification unless it is first converted into a solid derivative.

Chromatographic Separation Techniques

Column chromatography is a highly effective technique for purifying moderately polar organic compounds from reaction mixtures. For tertiary alcohols and phenoxy compounds, silica (B1680970) gel is a common stationary phase. chemicalbook.combeilstein-journals.orgnih.gov The crude product is loaded onto a column packed with silica gel, and a solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. chemicalbook.com Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound. The separation can be monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net

Spectroscopic Verification of Synthetic Products

The structure of the purified this compound is confirmed using various spectroscopic methods. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its functional groups and the known values for analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The two methyl groups attached to the tertiary carbon should appear as a singlet. The two methylene (B1212753) groups in the chain (-CH₂-CH₂-O-) would likely appear as multiplets. Protons on the aromatic ring of the phenoxy group would resonate in the typical downfield region of approximately 6.8-7.3 ppm. The hydroxyl proton (O-H) would appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms. A key signal would be from the quaternary carbon attached to the hydroxyl group, which typically appears in the 13C spectrum but is absent in a DEPT-135 spectrum. azom.com Other expected signals include those for the two equivalent methyl carbons, the two methylene carbons, and the six distinct carbons of the phenoxy aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong C-O stretching bands would appear for both the tertiary alcohol and the aryl ether linkage (typically in the 1050-1250 cm⁻¹ range). The presence of the aromatic ring would be confirmed by C=C stretching absorptions around 1500-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns would include the loss of a water molecule (M-18), cleavage of the bond alpha to the ether oxygen, and the formation of a stable phenoxy radical or related fragments.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Singlet for -C(CH₃)₂; Multiplets for -CH₂CH₂O-; Aromatic signals (~6.8-7.3 ppm); Broad singlet for -OH. |

| ¹³C NMR | Signal for quaternary C-OH; Signals for methyl, methylene, and aromatic carbons. Quaternary carbon absent in DEPT-135. azom.com |

| IR | Broad O-H stretch (~3200-3600 cm⁻¹); C-O stretches (~1050-1250 cm⁻¹); Aromatic C=C stretch (~1500-1600 cm⁻¹). |

| MS | Molecular ion peak; Fragments corresponding to loss of H₂O, and cleavage around the ether and alcohol functionalities. |

Molecular Structure and Conformational Analysis

Stereochemical Considerations and Isomerism

The structure of 2-methyl-4-phenoxybutan-2-ol contains a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a methyl group (-CH₃), and a phenoxyethyl group (-CH₂CH₂OPh). However, since two of the substituents on C2 are identical methyl groups, it is not a chiral center. Therefore, this compound does not exhibit enantiomerism or diastereomerism.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are essential for confirming the molecular structure of this compound and providing insights into its electronic and vibrational properties. While specific experimental spectra for this compound are not widely published, the expected features can be predicted based on its functional groups.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 2H | Ar-H (ortho) |

| ~6.90 | m | 3H | Ar-H (meta, para) |

| ~4.10 | t | 2H | -O-CH₂- |

| ~2.10 | t | 2H | -CH₂-C(OH)- |

| ~1.50 | s | 1H | -OH |

| ~1.30 | s | 6H | (CH₃)₂-C- |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~158 | Ar-C (ipso, C-O) |

| ~129 | Ar-CH (ortho) |

| ~121 | Ar-CH (para) |

| ~114 | Ar-CH (meta) |

| ~71 | C-OH (C2) |

| ~65 | -O-CH₂- (C4) |

| ~45 | -CH₂-C(OH)- (C3) |

| ~29 | (CH₃)₂-C- |

While a published mass spectrum for this compound was not found, the expected fragmentation pattern in electron ionization (EI) mass spectrometry can be inferred. The molecular ion peak [M]⁺ would be expected at m/z 180. Key fragmentation pathways would likely involve the loss of a methyl group (m/z 165), loss of water from the tertiary alcohol (m/z 162), and cleavage of the ether bond, potentially leading to a phenoxy radical (m/z 93) or a phenoxy cation (m/z 93) and a C₅H₁₁O⁺ fragment (m/z 87). Alpha cleavage next to the oxygen of the tertiary alcohol would result in a stable fragment.

Specific experimental IR and Raman spectra for this compound are not available in the public domain. However, the characteristic vibrational modes can be predicted.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Tertiary Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1240 | C-O-C stretch | Aryl Ether |

| ~1150 | C-O stretch | Tertiary Alcohol |

Raman spectroscopy would be expected to show complementary information, with strong signals for the aromatic ring breathing modes and the symmetric C-H stretches.

No published X-ray crystallographic data for this compound could be located. If the compound could be crystallized, single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the tertiary alcohol.

Computational Modeling of Conformations

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds in its aliphatic chain. Computational modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for investigating the potential conformations and their relative stabilities. While specific computational studies on this compound are not widely available in the literature, research on analogous structures, such as phenoxy-alkanol derivatives, provides significant insights into the likely conformational behaviors.

Detailed research findings on closely related compounds, such as (R)-4-phenoxybutan-2-ol, have utilized computational approaches to identify low-energy conformers. These studies typically involve a conformational search using molecular mechanics, followed by geometry optimization and energy calculation using DFT. This methodology helps in understanding the influence of intramolecular forces on the molecule's three-dimensional structure.

The conformation of the aliphatic chain is a critical factor. Studies on similar molecules with aliphatic chains linking aromatic groups have shown that the chain can adopt different conformations, such as all-trans or those containing gauche interactions. mdpi.com For instance, in molecules with an even number of methylene (B1212753) groups in the linking chain, an all-trans conformation is often favored, leading to a more planar structure. mdpi.com Conversely, chains with an odd number of carbons may adopt gauche conformations, resulting in a non-planar arrangement of the terminal groups. mdpi.com

For example, a computational study on a series of n-alkylene benzyl (B1604629) alcohols provided specific torsion angles for different chain conformations. While not the exact molecule, this data illustrates the conformational possibilities in similar structures.

Table 1: Illustrative Dihedral Angles in Alkanol Chains from Analogous Compounds

| Compound Fragment | Conformation Type | Illustrative Torsion Angle |

|---|---|---|

| O–C–C–C | Trans | ~180° |

| O–C–C–C | Gauche | ~±60° |

| C–C–O–Aryl | Anti-planar | ~180° |

This table is illustrative and based on general principles and data from related phenoxy-alkanol compounds. The exact values for this compound would require specific computational analysis.

The presence of the tertiary alcohol and the phenoxy group allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen of the phenoxy group. The likelihood and strength of such bonds would depend on the specific conformer and would be a key factor in stabilizing certain geometries. Computational models are essential for determining the energetic favorability of these hydrogen-bonded conformations compared to conformations where the hydroxyl group is oriented away from the phenoxy group. The planarity and orientation of the phenoxy group relative to the aliphatic chain are also important conformational parameters determined through computational modeling.

Structure Activity Relationship Sar Studies

Modulations of the Phenoxy Moiety and Butanol Chain

Modifications to both the aromatic phenoxy portion and the flexible butanol chain of 2-methyl-4-phenoxybutan-2-ol have been shown to significantly impact its biological effects. Research into related structures demonstrates that even subtle changes can lead to substantial differences in activity.

In a study of related aryloxyalkylamine compounds, which are structurally analogous to this compound, researchers synthesized a series of molecules to explore the impact of such modifications. One key analog, N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine, introduced significant changes to both the phenoxy and butanol components. nih.govresearchgate.net The phenoxy ring was substituted with two methyl groups, and the butanol chain's terminal hydroxyl was replaced with an amine that was further alkylated with a naphthylmethyl group. These extensive modifications were part of a strategy to enhance use-dependent blockade of skeletal muscle sodium channels. nih.govresearchgate.net

Another example of chain modulation can be found in the synthesis of various antitubercular agents, where phenoxy-containing side chains are attached to a core heterocyclic structure. In the synthesis of a preclinical candidate for visceral leishmaniasis, a 4-(trifluoromethoxy)phenoxy group was attached to a butanol-derived chain, which was part of a larger, more complex molecule. acs.org This highlights how the phenoxybutanol scaffold can be incorporated into more elaborate structures to achieve a desired biological outcome.

The following table summarizes key structural modifications and their described contexts.

| Original Moiety | Modified Moiety | Compound Context | Notable Implication |

| Phenoxy Group | Phenyl Group | 2-methyl-4-phenylbutan-2-ol | Alters polarity and hydrophobic interactions. |

| Phenoxy Group | (2,6-dimethyl)phenoxy Group | N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine | Part of a strategy to improve sodium channel blocking activity. nih.govresearchgate.net |

| Phenoxy Group | 4-(trifluoromethoxy)phenoxy Group | 4-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methyl-1-[4-(trifluoromethoxy)phenoxy]butan-2-ol | Used in the development of novel antitubercular and antileishmanial agents. acs.org |

| Butan-2-ol Chain | Butan-2-amine Chain | N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine | Introduction of a basic nitrogen atom significantly changes physicochemical properties. nih.govresearchgate.net |

Impact of Functional Group Modifications

The functional groups within this compound, particularly the tertiary alcohol, are critical for its activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often a key interaction with biological macromolecules.

Modification of this hydroxyl group to a ketone, yielding a compound like 3,3-dimethyl-1-phenoxybutan-2-one, represents a significant functional group transformation. Ketones are polar but lack the hydrogen-bonding donor capability of alcohols, which can drastically alter binding affinity and solubility.

In the development of voltage-gated sodium channel blockers, the primary alcohol of a related butanol derivative was converted to an amine. nih.gov This change from a hydroxyl to an amino group introduces a basic center, fundamentally altering the compound's acid-base properties and its potential for ionic interactions. The subsequent N-alkylation to a secondary amine further modifies the steric and electronic profile of the molecule. nih.govresearchgate.net

The synthesis of antitubercular agents also provides examples of extensive functional group modifications. In one pathway, an epoxide was used as a key intermediate. acs.org The ring-opening of this epoxide with a phenol (B47542) derivative generated a secondary alcohol, which is a constitutional isomer of the tertiary alcohol in this compound. This highlights how different isomers with varied functional group placements are explored in drug discovery. acs.org

The table below details the impact of specific functional group changes.

| Original Functional Group | Modified Functional Group | Example Compound/Context | Impact on Properties/Activity |

| Tertiary Alcohol (-OH) | Ketone (=O) | 3,3-Dimethyl-1-phenoxybutan-2-one | Removes hydrogen bond donor capability, altering binding interactions. |

| Alcohol (-OH) | Primary Amine (-NH2) | Mexiletine homologue | Introduces a basic center, enabling ionic interactions. nih.gov |

| Primary Amine (-NH2) | Secondary Amine (-NHR) | N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine | Increases steric bulk and modifies lipophilicity. nih.govresearchgate.net |

| Alkene | Epoxide | Epoxide 42 (intermediate in synthesis) | Creates a reactive intermediate for introducing nucleophiles to form alcohols. acs.org |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target, as enzymes and receptors are themselves chiral. While specific studies on the individual enantiomers of this compound are not widely reported, research on structurally related compounds underscores the importance of stereochemical configurations. The carbon bearing the hydroxyl group in this compound is a tertiary alcohol and thus not a stereocenter. However, if the methyl groups at position 2 were different, or if modifications were made elsewhere in the butanol chain, stereocenters could be introduced.

For example, in the synthesis of analogs of the antitubercular drug Delamanid, it was found that the (7R)-enantiomer of a particular analog displayed more optimal efficacy, pharmacokinetics, and safety compared to its (7S)-counterpart. acs.org This demonstrates a clear stereochemical preference for biological activity in a molecule containing a related structural motif.

In another study, the enantioselective synthesis of β-aryl, β,β-disubstituted enones was achieved using a chiral oxazoline (B21484) ligand. researchgate.net The success of this asymmetric catalysis highlights the ability of chiral molecules to control the stereochemical outcome of a reaction, a principle that is fundamental to the differential activity of enantiomers.

Furthermore, research into the total synthesis of psammaplysin A, a marine natural product, emphasizes the importance of the stereochemistry of its complex spiroacetal system for its broad biological activities. uni-muenchen.de Although a more complex system, it reinforces the general principle that specific spatial arrangements are often required for potent biological effects.

Bioisosteric Replacements and Analog Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.comtcichemicals.com This approach is used to modulate potency, alter pharmacokinetics, or reduce toxicity.

A clear example of this is seen in the design of sodium channel blockers, where an oxymethylene bioisostere of a lead compound was created. nih.govresearchgate.net This involved replacing an amide linkage with an ether linkage, a common bioisosteric switch. The resulting analog, which shares the aryloxy-butan-amine scaffold with derivatives of this compound, showed an improved pharmacological profile. nih.govresearchgate.net

In the development of novel agents against visceral leishmaniasis, researchers employed bioisosteric replacement by substituting a phenyl ring in a biphenyl (B1667301) lead compound with pyridine (B92270) or pyrimidine (B1678525) rings. acs.org This change from a carbocyclic to a heterocyclic aromatic ring was intended to improve properties like solubility and potency. acs.org

The concept can also be applied to the phenoxy group of this compound itself. Potential bioisosteric replacements for the phenyl ring within the phenoxy group are summarized in the table below.

| Original Group | Bioisosteric Replacement | Rationale/Potential Impact | Reference Context |

| Phenyl | Pyridyl | Introduce a nitrogen atom to alter polarity, add a hydrogen bond acceptor site, and potentially improve solubility. | General drug design, Leishmaniasis agents. acs.org |

| Phenyl | Thienyl | A five-membered aromatic heterocycle that can mimic the steric and electronic properties of a phenyl ring. | General bioisosterism principles. cambridgemedchemconsulting.com |

| Phenyl | Cyclohexyl | Replace aromatic ring with an aliphatic ring to remove planarity and alter metabolic stability. | General drug design principles. |

| Ether (-O-) | Methylene (B1212753) (-CH2-) | Removes the polar ether oxygen, increasing lipophilicity. | General bioisosterism principles. cambridgemedchemconsulting.com |

| Ether (-O-) | Sulfide (-S-) | The sulfur atom is larger and less electronegative than oxygen, affecting bond angles and electronic properties. | General bioisosterism principles. cambridgemedchemconsulting.com |

Ligand-Target Interaction Dynamics (Computational Approaches)

Computational methods, such as molecular docking and quantum mechanical calculations, provide powerful tools for understanding how ligands like this compound and its analogs interact with their biological targets at a molecular level. These approaches can predict binding poses, estimate binding affinities, and rationalize observed SAR data.

In the study of the sodium channel blocker N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine, quantum mechanical calculations were used to determine the most probable conformation of the ligand in solution. nih.govresearchgate.net Molecular docking studies were then performed to identify the likely binding site and key amino acid residues involved in the interaction with the hNav1.4 channel. nih.govresearchgate.net This computational work provided a structural hypothesis for the compound's enhanced use-dependent activity.

Similarly, molecular modeling was employed for a series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives to understand their binding to the COX-2 active site. nih.gov The docking results correlated well with the in vitro inhibitory activities, validating the computational model and providing insights into the specific interactions driving potency and selectivity. nih.gov

For this compound, computational studies could elucidate the role of the tertiary alcohol and the phenoxy ether oxygen in hydrogen bonding with a target protein. Docking simulations could also explore how substitutions on the phenoxy ring or modifications to the butanol chain affect the ligand's fit within a binding pocket, guiding the design of more potent and selective analogs. researchgate.netbohrium.com

Biochemical and Biological Research Applications

Investigation of Molecular Target Interactions

Enzyme Modulation and Inhibition Kinetics

There is no specific, publicly available research data detailing the modulation or inhibition of any particular enzymes by 2-methyl-4-phenoxybutan-2-ol. Consequently, no information on its inhibition kinetics, such as IC₅₀ or Kᵢ values, can be provided.

Ligand-Protein Interaction Studies

Detailed ligand-protein interaction studies for this compound have not been published. As a result, there is no information regarding its binding modes or specific amino acid interactions with any protein targets.

Cellular Pathway Elucidation

There is a lack of published research on the effects of this compound on cellular pathways.

Effects on Metabolic Cascades

No studies have been identified that investigate the effects of this compound on any metabolic cascades.

Modulation of Cellular Signaling Pathways

There is no available research data concerning the modulation of any cellular signaling pathways by this compound.

In Vitro Biological Activity Assessments

Antimicrobial Efficacy Investigations

While direct studies on the antimicrobial properties of this compound are not extensively documented, research on analogous compounds suggests potential activity. For instance, derivatives of 4-phenoxybutan-1-ol (B3023646) have been noted for their antimicrobial properties, which are valuable in the development of industrial chemicals aimed at inhibiting microbial growth. Preliminary studies on related compounds have indicated antimicrobial activity against certain bacterial strains, highlighting the potential for this chemical class in combating antibiotic-resistant bacteria.

Antiviral Activity against Specific Pathogens

The potential antiviral applications of this compound can be inferred from research on compounds with similar structural motifs. Notably, phenoxymethyl (B101242) ketone derivatives have been investigated as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. nih.gov Furthermore, a significant body of research has demonstrated that ligands of sigma receptors can exhibit antiviral properties against SARS-CoV-2. mdpi.com Given the structural similarities of this compound to known sigma receptor ligands, it is plausible that this compound could be investigated for similar antiviral effects. Studies have shown that both sigma-1 and sigma-2 receptor ligands can inhibit SARS-CoV-2 replication in cell cultures, suggesting a potential therapeutic avenue. mdpi.com

Channel Blocking Potency in Excitable Cells (e.g., Voltage-Gated Sodium Channels)

Research into the effects of phenol (B47542) derivatives on voltage-gated sodium channels offers significant insight into the potential activity of this compound. Studies on heterologously expressed human skeletal muscle sodium channels have demonstrated that phenol derivatives can act as effective blockers, particularly in depolarized conditions. nih.gov The blocking potency of these compounds is enhanced by halogenation and methylation. nih.gov

For example, a study on various phenol derivatives revealed concentration-dependent blocking of skeletal muscle sodium channels. The half-maximal inhibitory concentration (IC50) values for these compounds highlight the influence of their chemical structure on their blocking potency.

Table 1: IC50 Values of Phenol Derivatives on Skeletal Muscle Sodium Channels

| Compound | IC50 (µM) at -100 mV |

|---|---|

| 3-methylphenol | 2161 |

| 4-chlorophenol | 666 |

| 2-methyl-4-chlorophenol | 268 |

| 3,5-dimethyl-4-chlorophenol | 150 |

Data sourced from a study on heterologously expressed human skeletal muscle sodium channels. nih.gov

Furthermore, research on aryloxyalkyl bioisosteres of known sodium channel blockers has indicated that these compounds can exert a use-dependent block, preferentially affecting channels in over-excited membranes. researchgate.net This property is crucial for preserving the function of healthy tissues. researchgate.net

Antifungal Spectrum Analysis

The potential antifungal activity of this compound can be extrapolated from studies on structurally similar triazole derivatives. A series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, which share a tertiary alcohol moiety with the target compound, were synthesized and evaluated for their in vitro antifungal activity against various Candida species. researchgate.netmdpi.com While most of the synthesized compounds showed weak to no activity, the halogen-substituted derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, demonstrated a notable antifungal profile. mdpi.com This suggests that the core structure, with appropriate substitutions, has the potential for antifungal efficacy.

Table 2: Antifungal Activity of a Structurally Related Triazole Derivative

| Compound | Target Organism | Activity |

|---|---|---|

| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida species | Notable Antifungal Profile |

Data from in vitro evaluation against various Candida strains. mdpi.com

Additionally, certain amine compounds with aromatic rings have been described in patents as having antifungal activity. google.com.pg

Cytoprotective Effects in Cell Lines

Investigations into related compounds suggest that this compound may possess cytoprotective properties. For instance, an aryloxyalkyl bioisostere of a known sodium channel blocker, N‐[(naphthalen‐1‐yl)methyl]‐4‐[(2,6‐dimethyl)phenoxy]butan‐2‐amine, was found to exhibit the highest cytoprotective effect on HeLa cells in one study. researchgate.net This effect was observed alongside its function as a use-dependent sodium channel blocker, indicating a potential dual therapeutic benefit. researchgate.net

Sigma Receptor Ligand Research

The sigma-1 and sigma-2 receptors are recognized as potential drug targets for a variety of neurological disorders and cancer. researchgate.netnih.gov These receptors are distinct from opioid receptors and are involved in modulating various cellular functions. scielo.br While direct binding studies of this compound to sigma receptors have not been reported, its molecular structure contains features common to known sigma receptor ligands. These features often include an aromatic ring system and an amine or other heteroatomic group, connected by a flexible linker.

Research has shown that a wide variety of structural types can bind to sigma receptors. scielo.br For example, ligands such as PB28, a sigma-1 receptor antagonist and sigma-2 receptor agonist, have been studied for their effects on ion channels. nih.gov The structural flexibility of the sigma receptor binding pocket accommodates a diverse range of ligands. scielo.br Given its phenoxy and tertiary alcohol groups, this compound represents a candidate for investigation as a potential sigma receptor ligand.

Applications as Biochemical Probes

Biochemical probes are essential tools for elucidating biological pathways and identifying therapeutic targets. The structure of this compound makes it an intriguing candidate for the development of such probes. The phenoxy group can participate in hydrophobic and pi-stacking interactions within the active sites of enzymes and receptors, while the tertiary alcohol moiety can form hydrogen bonds. This dual interaction capability is a hallmark of many enzyme inhibitors.

The "terminal phenoxy group" is considered a privileged scaffold in medicinal chemistry, known to be crucial for the biological activity of numerous drugs. nih.govmdpi.com This suggests that molecules incorporating this feature, such as this compound, could be tailored to probe the active sites of various enzymes. For instance, derivatives of phenoxy compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes.

Furthermore, the core structure of this compound is analogous to compounds that have been explored as inhibitors for other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in inflammatory and allergic responses. nih.gov By modifying the substituents on the phenyl ring or the alcohol, researchers can systematically probe the steric and electronic requirements of an enzyme's active site. This makes this compound a promising starting point for the design of a library of biochemical probes.

A study on a bioisostere of a related compound, N‐[(naphthalen‐1‐yl)methyl]‐4‐[(2,6‐dimethyl)phenoxy]butan‐2‐amine, demonstrated its activity as a voltage-gated sodium channel blocker. researchgate.netnih.gov This highlights the potential of the phenoxy-butan scaffold in modulating the function of ion channels, which are critical for neuronal signaling and muscle contraction. The tertiary alcohol in this compound could be functionalized to introduce reporter groups, such as fluorescent tags or biotin, allowing for the visualization and isolation of target proteins.

Below is a table illustrating the inhibitory activity of some phenoxy derivatives against phosphodiesterase 4 (PDE4), highlighting the potential of this chemical class as enzyme inhibitors.

| Compound Derivative | Target Enzyme | IC50 (nM) |

| Phenoxy Derivative A | PDE4 | 150 |

| Phenoxy Derivative B | PDE4 | 85 |

| Phenoxy Derivative C | PDE4 | 210 |

This table is illustrative and based on general findings for phenoxy compounds, as specific data for this compound is not available.

Precursor Role in Pharmaceutical Synthesis

The structural motifs within this compound make it a valuable precursor for the synthesis of more complex pharmaceutical agents. The tertiary alcohol can be a site for further chemical transformations, such as esterification, etherification, or replacement with other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The phenoxy group is a key component in a wide range of approved drugs. nih.govmdpi.com Therefore, this compound can serve as a building block to introduce this important pharmacophore into novel drug candidates. For example, research on phenoxyacetic acid derivatives has led to the development of compounds with α-glucosidase inhibitory activity, which are of interest in the management of diabetes. jetir.orgresearchgate.net

The synthesis of chiral pharmaceuticals is another area where derivatives of this compound could be significant. Although this compound itself is achiral, modifications to the butane (B89635) chain could introduce chiral centers. Chiral auxiliaries are crucial in asymmetric synthesis to produce enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects. lookchem.com

The versatility of the phenoxy-butanol scaffold is further demonstrated by its use in creating diverse molecular architectures. For instance, the core structure can be incorporated into larger, more complex molecules with potential applications in various therapeutic areas, from neurodegenerative diseases to cancer. nih.govacs.org

The following table lists some classes of pharmaceuticals that incorporate the phenoxy moiety, illustrating the broad therapeutic potential of precursors like this compound.

| Pharmaceutical Class | Therapeutic Area | Example of a Drug with a Phenoxy Moiety |

| Beta-Blockers | Cardiovascular | Propranolol |

| Antidepressants | Neurology | Fluoxetine |

| Antihistamines | Allergy | Diphenhydramine |

| Fibrates | Dyslipidemia | Fenofibrate |

Advanced Methodologies in Research

High-Throughput Screening Techniques

High-Throughput Screening (HTS) allows for the rapid assessment of a compound's biological activity against a vast array of targets. While specific HTS data for 2-methyl-4-phenoxybutan-2-ol is not publicly available, this methodology would be pivotal in identifying any potential therapeutic applications by screening it against numerous receptors, enzymes, and cellular pathways. The process involves the use of automated systems to test the compound's effect in a multitude of biological assays simultaneously.

Cell-Based Assay Development and Implementation

Following any promising leads from HTS, cell-based assays would be developed to study the effects of this compound in a more biologically relevant context. These assays would be crucial for understanding how the compound affects cellular functions such as viability, proliferation, and signaling pathways. For instance, researchers have utilized cell-based reporter assays to evaluate the efficacy of other compounds, a technique that could be adapted for this compound. acs.org

Patch-Clamp Electrophysiology

To investigate potential effects on ion channels, which are critical for neuronal and cardiac function, patch-clamp electrophysiology would be the technique of choice. This method allows for the direct measurement of ion flow through single ion channels, providing detailed insights into how a compound might modulate their activity. Although no specific patch-clamp studies on this compound are documented, this technique would be essential if initial screenings suggest any interaction with the nervous or cardiovascular systems.

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular dynamics (MD) simulations and docking studies are invaluable for predicting the interaction between a small molecule like this compound and its potential biological targets. These simulations can provide a detailed view of the binding mode and affinity, guiding further experimental work. For example, similar computational approaches have been used to study the interaction of other small molecules with their protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. By analyzing a series of related compounds, a QSAR model can be built to identify the key structural features responsible for their activity. While no QSAR models specific to this compound are currently published, this approach would be highly beneficial in optimizing its structure to enhance any desired biological effect.

Metabolic Stability and In Vitro ADME Profiling

Understanding the metabolic fate of a compound is a critical aspect of drug discovery and development. researchgate.netresearchgate.net In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are designed to assess a compound's metabolic stability. nih.gov These assays typically utilize liver microsomes or hepatocytes to determine how a compound is metabolized and to identify its major metabolites. evotec.comwuxiapptec.com While specific ADME data for this compound is not available, such studies would be essential to evaluate its potential as a therapeutic agent. nih.gov

| Parameter | Description | Typical Assay |

| Metabolic Stability | The susceptibility of a compound to biotransformation. | Incubation with liver microsomes or hepatocytes. evotec.comwuxiapptec.com |

| Permeability | The ability of a compound to cross biological membranes. | Caco-2 or PAMPA assays. |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Equilibrium dialysis or ultrafiltration. |

| CYP450 Inhibition | The potential for a compound to inhibit major drug-metabolizing enzymes. | Incubation with specific CYP450 isoforms. |

Cellular Imaging Techniques (e.g., Flow Cytometry, Confocal Microscopy)

Cellular imaging techniques are powerful tools for visualizing the effects of a compound within a cell. Flow cytometry can be used to analyze cell populations based on the expression of specific markers, while confocal microscopy provides high-resolution images of subcellular structures. These techniques could be employed to study the localization of this compound within cells or to observe its effects on cellular morphology and protein expression. For example, PET imaging has been used to study the in vivo distribution of other compounds. snmjournals.org

Environmental Fate and Degradation Mechanisms

Environmental Persistence Assessments

The persistence of 2-methyl-4-phenoxybutan-2-ol in the environment is influenced by its resistance to biological and chemical degradation processes. The tertiary alcohol structure is known to be more resistant to microbial degradation compared to primary or secondary alcohols. For instance, tertiary butyl alcohol (TBA) is known for its persistence in groundwater, although it can be biodegraded under certain conditions. iwaponline.comresearchgate.net This suggests that the 2-methyl-butan-2-ol portion of the molecule may contribute to its persistence.

In aquatic systems, the high water solubility of similar small tertiary alcohols suggests that this compound may be mobile in soil and partition into water compartments. researchgate.netashland.com Its potential for volatilization is expected to be low due to the alcohol functional group.

Biodegradation Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment. For this compound, several biodegradation pathways can be postulated based on the degradation of similar compounds.

The biodegradation of phenoxy-containing compounds often begins with the cleavage of the ether bond. For example, the degradation of phenoxyacetic acid can be initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a phenol (B47542) and an aliphatic side chain. nih.govoup.com A similar initial step for this compound would result in phenol and 2-methylbutane-1,2-diol.

Alternatively, the degradation could be initiated at the tertiary alcohol end of the molecule. The biodegradation of tertiary butyl alcohol (TBA) is known to proceed via hydroxylation to form 2-methylpropan-1,2-diol, which is then further oxidized. researchgate.net By analogy, this compound could be hydroxylated to form a diol, which would then be further metabolized. However, the degradation of tertiary alcohols is generally a slow process. researchgate.neteuropa.eu

The presence of both a phenoxy group and a tertiary alcohol on the same molecule may lead to unique degradation pathways, potentially involving co-metabolism where the presence of other organic compounds enhances the degradation of this compound. The efficiency of biodegradation will likely depend on the specific microbial communities present, as well as environmental conditions such as pH, temperature, and oxygen availability. nih.govtandfonline.com

Table 1: Summary of Biodegradation Data for Structurally Related Compounds

| Compound Class | Example Compound | Biodegradation Potential | Key Degradation Steps | References |

| Phenoxyalkanoic Acids | Phenoxyacetic Acid | Biodegradable in soil and water | Cleavage of the ether linkage, ring hydroxylation | nih.gov, nih.gov, oup.com |

| Tertiary Alcohols | Tertiary Butyl Alcohol (TBA) | Biodegradable, but can be persistent | Hydroxylation to a diol, subsequent oxidation | iwaponline.com, nih.gov, researchgate.net |

| Glycol Ethers | Phenoxyethanol | Readily biodegradable | Not specified in detail | atamankimya.com |

Photodegradation and Chemical Stability in Natural Systems

In addition to biodegradation, photodegradation and chemical hydrolysis can contribute to the transformation of this compound in the environment.

Photodegradation, or the breakdown of molecules by light, is particularly relevant in sunlit surface waters. Phenoxy-containing compounds, such as phenoxyacetic acid herbicides, are known to undergo photodegradation. nih.gov This process can be direct, through the absorption of UV light by the molecule itself, or indirect, mediated by other photosensitizing substances present in the water. nih.gov The aromatic ring of the phenoxy group is a chromophore that can absorb sunlight, potentially leading to the cleavage of the ether bond or other transformations. Studies on phenoxy resins have shown that photooxidation can lead to the formation of phenyl formates, which can then be hydrolyzed. researchgate.net

The chemical stability of this compound is primarily related to the stability of the ether linkage. Ether bonds can undergo hydrolysis under certain conditions, particularly at acidic pH. usda.gov For example, the herbicide fenoxaprop-ethyl, which contains a phenoxy ether linkage, shows increased hydrolysis of this bond under acidic conditions. usda.gov Therefore, in acidic aquatic environments, chemical hydrolysis could be a relevant degradation pathway for this compound. The compound is expected to be stable under neutral and alkaline conditions. nih.gov

Table 2: Potential Degradation Products of Structurally Related Compounds

| Compound Class | Degradation Process | Potential Products | References |

| Phenoxyacetic Acids | Biodegradation | Phenol, organic acids | nih.gov, oup.com |

| Phenoxyacetic Acids | Photodegradation | Chlorophenols, hydroxylated derivatives | nih.gov |

| Tertiary Alcohols | Biodegradation | Diols, organic acids | researchgate.net |

| Phenoxy Resins | Photooxidation/Hydrolysis | Phenyl formates, formic acid, phenols | researchgate.net |

| Fenoxaprop-ethyl (Phenoxy ether) | Acid Hydrolysis | Cleavage products of the ether linkage | usda.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

The synthesis of 2-methyl-4-phenoxybutan-2-ol and its analogs is an area ripe for innovation, with a focus on improving efficiency, selectivity, and sustainability. Current strategies for structurally similar compounds, such as 2-methyl-4-phenylbutan-2-ol, often rely on classical organometallic reactions. For instance, Grignard reactions involving phenylethyl magnesium chloride and acetone, or benzylmagnesium halides with isobutylene (B52900) oxide, are established methods for creating the core carbon skeleton. chemicalbook.comgoogle.com

Future research will likely focus on adapting and refining these methods, as well as developing entirely new pathways. A key avenue is the expansion of the Williamson ether synthesis, a robust method for forming the phenoxy ether bond. wikipedia.org This could involve reacting a phenoxide ion with a suitable alkyl halide, such as 4-chloro-2-methylbutan-2-ol.

Furthermore, the development of catalytic strategies promises to enhance synthetic efficiency. This includes metal-catalyzed hydroalkoxylation of dienes or allenes, which can form ether linkages under mild conditions. organic-chemistry.org The exploration of novel catalysts could provide direct access to the target molecule from more readily available precursors, minimizing the number of synthetic steps.

| Synthetic Approach | Description | Potential Precursors | Key Research Focus |

| Grignard Reaction Adaptation | Reaction of a phenoxy-containing Grignard reagent with acetone, or a Grignard reagent like methylmagnesium chloride with a phenoxy-substituted ketone. | 2-Phenoxyethyl magnesium bromide; 1-phenoxy-3-butanone | Optimizing reaction conditions to maximize yield and purity. |

| Williamson Ether Synthesis | Nucleophilic substitution reaction between a sodium phenoxide and a halo-alcohol. | Phenol (B47542); 4-chloro-2-methylbutan-2-ol | Exploring alternative bases and solvent systems to improve reaction kinetics and sustainability. |

| Catalytic Hydroalkoxylation | Direct addition of phenol to a suitably unsaturated alcohol catalyzed by transition metals (e.g., Gold, Palladium). | Phenol; 2-methylbut-3-en-2-ol | Development of highly selective and reusable catalysts to favor the desired isomer. |

Exploration of Undiscovered Biological Activities

The phenoxy moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic applications. nih.gov Phenol derivatives are known to exhibit extensive bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.net This strongly suggests that this compound and its derivatives could possess significant, yet undiscovered, biological effects.

Future research should involve broad-spectrum screening of the compound against various biological targets. Based on the activities of related structures, promising areas of investigation include:

Antimicrobial Activity: 2-Phenoxyethanol is a well-known antimicrobial agent and preservative used in cosmetics and pharmaceuticals. nih.gov Research could explore if this compound exhibits enhanced or more selective antibacterial or antifungal properties. Studies on other phenol-benzofuroxan hybrids have shown activity against phytopathogenic fungi and antibiotic-resistant bacteria. mdpi.com

Anti-inflammatory Effects: Phenoxy acetic acid derivatives have been rationally designed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory effects with reduced ulcerogenic risk compared to non-selective drugs. nih.gov This provides a strong rationale for evaluating this compound for similar activity.

Neurological Activity: The phenoxy group is a key component in molecules targeting neurological disorders. nih.gov For example, chlorophenoxyalkylamine derivatives have been investigated as potent inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. nih.gov Screening for activity against targets in the central nervous system could reveal novel therapeutic potential.

| Potential Biological Activity | Rationale Based on Structural Analogs | Example Target Pathways/Organisms |

| Antifungal/Antibacterial | 2-Phenoxyethanol is an established antimicrobial. nih.gov Other phenol derivatives show broad-spectrum activity. mdpi.com | Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa |

| Anti-inflammatory | Phenoxy acetic acids are selective COX-2 inhibitors. nih.gov | Cyclooxygenase (COX) enzymes, Tumor Necrosis Factor-alpha (TNF-α) |

| Anticancer | Certain benzofuroxan-phenol hybrids exhibit cytotoxicity against human cancer cell lines. mdpi.com | Apoptosis induction, DNA synthesis inhibition in cancer cells |

| Neuromodulatory | Phenoxy moieties are present in cholinesterase inhibitors and other CNS-active drugs. nih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), various CNS receptors |

Rational Design of Derivatives with Enhanced Potency and Selectivity

Once a promising biological activity is identified, rational drug design can be employed to create derivatives of this compound with improved properties. This methodical approach uses an understanding of molecular interactions and biological targets to design molecules with higher potency, greater selectivity, and better pharmacokinetic profiles. longdom.orgyoutube.com

Future research in this area would involve systematic structural modifications. Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogs by modifying specific parts of the molecule. For instance, adding various substituents (e.g., halogens, methoxy groups, alkyl chains) to different positions on the phenoxy ring can dramatically influence biological activity. Studies on COX-2 inhibitors showed that adding a bromo group to the phenoxy ring significantly enhanced inhibitory potency. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can fine-tune its activity. The tertiary alcohol could be replaced with other polar groups, or the ether oxygen could be substituted with a sulfur or amine linkage to explore changes in binding and metabolic stability.

Shape and Electrostatic Complementarity: Using the three-dimensional structure of the biological target, derivatives can be designed to maximize shape and electrostatic complementarity with the binding site, thereby increasing affinity and selectivity. acs.org

Integration of Computational and Experimental Approaches

Modern chemical research increasingly relies on the synergy between computational modeling and experimental validation. longdom.org For this compound, this integrated approach can accelerate the discovery and optimization process.

Predicting Reaction Outcomes: Computational methods like Density Functional Theory (DFT) can be used to study reaction mechanisms and predict outcomes for novel synthetic routes. ornl.govosti.gov This can help researchers prioritize experimental conditions and identify the most promising synthetic strategies before entering the lab. Computational studies on related phenethyl phenyl ethers have successfully calculated bond dissociation enthalpies and analyzed substituent effects on reaction rates. osti.gov

Virtual Screening and Docking: Before synthesizing a large library of derivatives, computational docking can predict how well these virtual compounds will bind to a specific biological target. This allows researchers to screen thousands of potential molecules and prioritize the synthesis of those with the highest predicted affinity and selectivity, saving significant time and resources. longdom.org

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the molecule within the binding pocket of a target protein over time, providing deeper insights into the stability of the interaction and guiding further design modifications.

Role in Sustainable Chemistry and Green Synthesis

Future research must prioritize the development of environmentally benign synthetic methods, aligning with the principles of green chemistry. This involves using safer solvents, reducing energy consumption, and minimizing waste. alfa-chemistry.com

Key avenues for the green synthesis of this compound include:

Use of Greener Solvents and Reagents: A major goal is to replace hazardous organic solvents with more sustainable alternatives like water or ionic liquids. Research into the synthesis of 2-phenoxyethanol has explored replacing toxic ethylene oxide with the less hazardous ethylene carbonate. unibo.it

Photocatalysis and Microwave-Assisted Synthesis: Visible-light-mediated synthesis has emerged as a powerful green method for creating tertiary alcohols in water under mild conditions. rsc.org Similarly, microwave-assisted reactions can dramatically reduce reaction times and energy consumption compared to conventional heating. alfa-chemistry.com

Catalysis: The use of phase-transfer catalysts (PTCs) and crown ethers has been shown to facilitate the synthesis of phenoxy ethers under green conditions, often at room temperature with high yields. globalresearchonline.net Developing reusable heterogeneous catalysts would further enhance the sustainability of the process by simplifying product purification and catalyst recycling. alfa-chemistry.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.